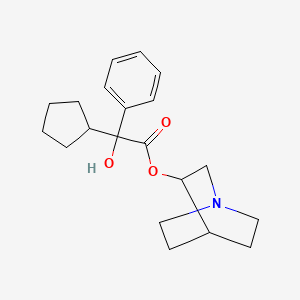
3-Quinuclidinyl phenylcyclopentylglycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidinyl phenylcyclopentylglycolate is a potent anticholinergic compound known for its deliriant properties. It is related to the chemical warfare agent 3-Quinuclidinyl benzilate and has been studied for its potential use as a non-lethal incapacitating agent . This compound is characterized by its ability to block muscarinic acetylcholine receptors, leading to a range of physiological and psychological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinyl phenylcyclopentylglycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the slow evaporation of the CH₂Cl₂ solution to obtain crystals suitable for X-ray structure determination .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinuclidinyl phenylcyclopentylglycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-Quinuclidinyl phenylcyclopentylglycolate has been studied extensively for its applications in various fields:
Chemistry: It is used as a reference compound in the study of anticholinergic agents and their chemical properties.
Biology: The compound is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
Mécanisme D'action
The primary mechanism of action of 3-Quinuclidinyl phenylcyclopentylglycolate involves the blockade of muscarinic acetylcholine receptors. By binding to these receptors, the compound prevents the action of acetylcholine, a neurotransmitter involved in various central and peripheral nervous system functions . This blockade leads to a range of effects, including altered mental states, reduced secretions, and muscle relaxation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Quinuclidinyl benzilate: A related compound with similar anticholinergic properties, used as a chemical warfare agent.
Ditran: A mixture of anticholinergic compounds with similar pharmacological effects.
CAR-301,060: Another potent anticholinergic deliriant with a high central to peripheral effects ratio.
Uniqueness
3-Quinuclidinyl phenylcyclopentylglycolate is unique due to its potent and long-lasting effects, making it a valuable compound for research and potential applications in non-lethal incapacitating agents. Its ability to effectively block muscarinic receptors with high specificity sets it apart from other similar compounds.
Propriétés
Numéro CAS |
26758-53-2 |
|---|---|
Formule moléculaire |
C20H27NO3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H27NO3/c22-19(24-18-14-21-12-10-15(18)11-13-21)20(23,17-8-4-5-9-17)16-6-2-1-3-7-16/h1-3,6-7,15,17-18,23H,4-5,8-14H2 |
Clé InChI |
RFXCNPOWSCFJCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC3CN4CCC3CC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















